Cas no 1171533-73-5 (3-Butenimidamide, hydrochloride (1:1))

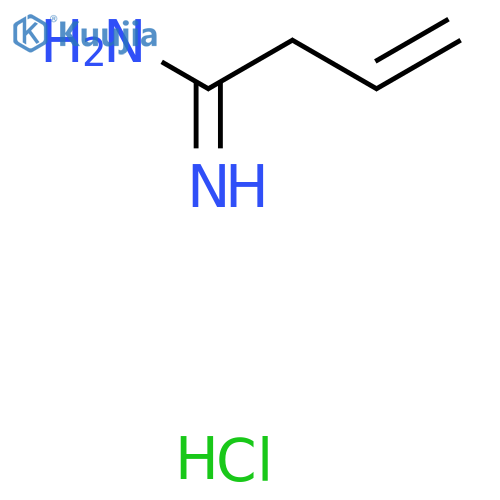

1171533-73-5 structure

商品名:3-Butenimidamide, hydrochloride (1:1)

CAS番号:1171533-73-5

MF:C4H9ClN2

メガワット:120.580659627914

MDL:MFCD11656837

CID:5176874

3-Butenimidamide, hydrochloride (1:1) 化学的及び物理的性質

名前と識別子

-

- Vinylacetamidine hydrochloride

- 3-Butenimidamide, hydrochloride (1:1)

-

- MDL: MFCD11656837

- インチ: 1S/C4H8N2.ClH/c1-2-3-4(5)6;/h2H,1,3H2,(H3,5,6);1H

- InChIKey: BZXOEVRVMWQVPG-UHFFFAOYSA-N

- ほほえんだ: Cl.NC(CC=C)=N

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 1

- 重原子数: 7

- 回転可能化学結合数: 2

- 複雑さ: 65.9

- トポロジー分子極性表面積: 49.9

3-Butenimidamide, hydrochloride (1:1) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB289189-1 g |

Vinylacetamidine hydrochloride |

1171533-73-5 | 1 g |

€469.50 | 2023-07-20 | ||

| abcr | AB289189-1g |

Vinylacetamidine hydrochloride; . |

1171533-73-5 | 1g |

€469.50 | 2025-02-16 |

3-Butenimidamide, hydrochloride (1:1) 関連文献

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

1171533-73-5 (3-Butenimidamide, hydrochloride (1:1)) 関連製品

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 4770-00-7(3-cyano-4-nitroindole)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1171533-73-5)3-Butenimidamide, hydrochloride (1:1)

清らかである:99%

はかる:1g

価格 ($):278.0